D-Galactose oxime, (1Z)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

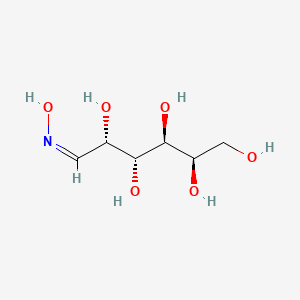

D-Galactose oxime, (1Z)-, is a derivative of D-galactose, a naturally occurring monosaccharide. This compound features an oxime functional group, which is characterized by the presence of a nitrogen-oxygen double bond. Oximes are known for their significant roles in various biological and chemical processes, including their use as intermediates in organic synthesis and their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The classical method for synthesizing oximes involves the reaction of hydroxylamine with aldehydes or ketones. For D-Galactose oxime, (1Z)-, the synthesis typically involves the reaction of D-galactose with hydroxylamine hydrochloride under acidic conditions. The reaction proceeds as follows:

- Dissolve D-galactose in water.

- Add hydroxylamine hydrochloride to the solution.

- Adjust the pH to an acidic range using hydrochloric acid.

- Allow the reaction to proceed at room temperature for several hours.

- Isolate the product by filtration and purify it through recrystallization.

Industrial Production Methods: Industrial production of D-Galactose oxime, (1Z)-, follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then subjected to rigorous quality control measures to meet industrial standards.

Chemical Reactions Analysis

Thermal Decomposition and Cycloaddition Reactions

Thermolysis of D-galactose oxime triggers intramolecular oxime olefin cycloadditions, yielding hexahydro-1H-cyclopent[c]isoxazoles. This reaction proceeds via a [3+2] cycloaddition mechanism, with stereochemical outcomes influenced by substituents adjacent to the oxime carbon . For example:

-

Diastereoselectivity : Substituents (e.g., OBn or OBz) adjacent to the oxime carbon favor exo-oriented products due to steric and electronic effects .

-

Yield : Quantitative yields are achievable under optimized conditions, particularly with glucose-derived precursors .

Reaction Example

D-Galactose oximeΔHexahydro-1H-cyclopent[c]isoxazole

Enzymatic Transformations

D-Galactose oxime participates in enzyme-catalyzed reactions, demonstrating its utility in glycoconjugate synthesis:

-

β(1,4)-Galactosyltransferase (β4GalT1) : The β-anomer of D-Galactose oxime serves as a substrate for β4GalT1, enabling galactosylation under physiological conditions. This reaction achieves up to 60% conversion in solution and 15–20% on surfaces .

-

GAL Method : Combines galactose oxidase and aniline-catalyzed oxime ligation for selective glycoprotein labeling, achieving 250-fold greater biotinylation efficiency in cells .

Mechanism

The β-anomer’s reactivity is attributed to its conformational compatibility with β4GalT1’s active site, while equilibration between α/β forms allows sustained substrate availability .

Structural and Stereochemical Considerations

The (1Z)-isomer’s stereochemistry influences reactivity:

-

Isomerization : Oximes exist as open-chain (E/Z) and cyclic (α/β) forms, with equilibration under basic conditions .

-

Diastereomer Control : Substituent placement (e.g., OBn) dictates cycloaddition outcomes, enabling selective product formation .

Comparative Analysis with Other Sugar Oximes

A comparison of D-Galactose oxime with related derivatives highlights its unique reactivity:

Analytical and Characterization Methods

-

HPLC : Separates anomeric mixtures (E/Z/α/β) with retention times correlating to isomer ratios .

-

NMR : Tracks anomeric proton shifts (e.g., β-anomer at 4.32 ppm) to monitor reaction progress .

-

Mass Spectrometry : Confirms product formation via molecular ion peaks (e.g., [M+Na]+ for LacNAc derivatives) .

Scientific Research Applications

Scientific Research Applications

D-Galactose oxime has several notable applications in scientific research:

1. Organic Synthesis:

- D-Galactose oxime serves as a versatile building block in organic synthesis. Its ability to participate in glycosidic bond formations makes it valuable for creating complex carbohydrate structures.

2. Enzyme-Catalyzed Reactions:

- The compound is studied for its role as a substrate in enzyme-catalyzed reactions, particularly involving galactose oxidase. This enzyme can convert alcohols into nitriles under mild conditions, indicating that D-galactose oxime may play a role in metabolic pathways or serve as a precursor for biocatalytic transformations.

3. Oxime Click Chemistry:

- D-Galactose oxime is utilized in oxime click chemistry, which allows for the selective formation of stable bonds between molecules. This method is particularly useful in polymer functionalization and bioconjugation, enabling the creation of highly functional materials without extensive protective chemistry . Oxime bonds have been shown to be more stable at physiological pH compared to imine or hydrazone bonds, making them suitable for biomedical applications .

4. Polymer Chemistry:

- In polymer chemistry, D-galactose oxime can be used to modify the physical properties of polymers post-synthesis. This includes functionalizing polymers with small molecules or drugs through oxime ligation, which enhances their utility in drug delivery systems . For example, studies have demonstrated the successful conjugation of drug molecules to oxime-functionalized polymers, indicating potential applications in targeted therapy .

Case Studies

Case Study 1: Enzyme Interaction

Research has focused on the interactions between D-galactose oxime and various enzymes. One significant study demonstrated how modifications to carbohydrate structures influence enzyme activity and specificity, particularly with galactose oxidase. This interaction is crucial for understanding metabolic pathways involving carbohydrates and their derivatives.

Case Study 2: Polymer Functionalization

In a proof-of-concept experiment, researchers synthesized an oxime-functionalized methacrylate polymer that successfully reacted with a model drug to yield oxime-linked conjugates. This study highlights the potential of D-galactose oxime in developing new drug delivery systems through polymer modification .

Mechanism of Action

The mechanism of action of D-Galactose oxime, (1Z)-, involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with receptor binding sites, leading to various biological effects. For example, as an acetylcholinesterase reactivator, it can bind to the enzyme’s active site and restore its activity, which is crucial in the treatment of organophosphate poisoning.

Comparison with Similar Compounds

- D-Glucose oxime

- D-Mannose oxime

- D-Fructose oxime

Comparison: D-Galactose oxime, (1Z)-, is unique due to its specific structural configuration and the presence of the oxime group. Compared to other similar compounds, it exhibits distinct reactivity and biological activity. For instance, its ability to act as an acetylcholinesterase reactivator sets it apart from other sugar oximes, which may not have the same therapeutic potential.

Properties

CAS No. |

69685-46-7 |

|---|---|

Molecular Formula |

C6H13NO6 |

Molecular Weight |

195.17 g/mol |

IUPAC Name |

(2R,3S,4R,5S,6Z)-6-hydroxyiminohexane-1,2,3,4,5-pentol |

InChI |

InChI=1S/C6H13NO6/c8-2-4(10)6(12)5(11)3(9)1-7-13/h1,3-6,8-13H,2H2/b7-1-/t3-,4+,5+,6-/m0/s1 |

InChI Key |

FQDOAQMGAIINEJ-HTGJBILCSA-N |

Isomeric SMILES |

C([C@H]([C@@H]([C@@H]([C@H](/C=N\O)O)O)O)O)O |

Canonical SMILES |

C(C(C(C(C(C=NO)O)O)O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.